molecular formula C10H18FNO3 B591637 trans-1-Boc-4-fluoro-3-hydroxypiperidine CAS No. 955028-82-7

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Cat. No.: B591637
CAS No.: 955028-82-7
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-YUMQZZPRSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic and Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in a vast array of chemical entities. nih.govencyclopedia.pub Its prevalence and importance are deeply rooted in its structural and functional characteristics.

The piperidine motif is a common core in a large number of active pharmaceuticals and natural products. thieme-connect.comresearchgate.netnih.gov Its presence is noted in over twenty classes of drugs, including anticancer agents, treatments for Alzheimer's disease, antibiotics, and analgesics. encyclopedia.pub This widespread occurrence is not coincidental but rather a testament to the favorable physicochemical and biological properties that the piperidine scaffold confers upon a molecule. thieme-connect.comnih.gov Many natural product-derived privileged scaffolds, including those based on piperidine, serve as inspiration for the design and development of new drug candidates. epa.gov

The three-dimensional arrangement of atoms, or stereochemistry, within the piperidine ring is of paramount importance in determining a molecule's biological activity. The introduction of chiral centers can significantly influence a compound's druggability. thieme-connect.com The specific orientation of substituents on the piperidine ring can dramatically affect its interaction with biological targets, leading to enhanced potency and selectivity. thieme-connect.comthieme-connect.com Consequently, the study and control of stereochemistry in piperidine scaffolds have become a major focus in medicinal chemistry. thieme-connect.com The synthesis of specific regio- and diastereoisomers of substituted piperidines is crucial for exploring the full potential of this versatile scaffold in drug discovery programs. rsc.org

The Role of Fluorine in Modulating Chemical and Biological Properties

The introduction of fluorine into organic molecules, a strategy that has gained significant traction in recent decades, can profoundly alter their properties. nih.govtandfonline.comtandfonline.com The unique characteristics of the fluorine atom make it a powerful tool for fine-tuning the attributes of a lead compound. researchgate.netmdpi.com

Fluorine substitution can exert a significant influence on the conformational preferences of the piperidine ring. nih.govd-nb.inforesearchgate.net The gauche effect between fluorine and adjacent substituents can be strategically employed to control the molecule's three-dimensional shape. acs.org Understanding and predicting these conformational behaviors are critical, as they can dramatically impact a compound's biological activity. nih.govd-nb.info Recent studies have shown that electrostatic interactions, hyperconjugation, and even the polarity of the solvent play a major role in determining the orientation of fluorine atoms on the piperidine ring. nih.govresearchgate.nethuji.ac.ilresearchgate.net

Due to its small size and high electronegativity, fluorine is often used as a bioisostere, a chemical substitute for another atom or group of atoms that results in a molecule with similar biological properties. acs.orgcapes.gov.brresearchgate.net It can act as a replacement for hydrogen, a hydroxyl group, or even a methyl group. researchgate.net This substitution can lead to improved metabolic stability, enhanced membrane permeability, and modulated pKa of nearby functional groups. tandfonline.comresearchgate.netnih.gov The strategic placement of fluorine can therefore be a key factor in optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile. researchgate.netacs.org

Overview of trans-1-Boc-4-fluoro-3-hydroxypiperidine as a Chiral Building Block

This compound is a chiral building block that has garnered significant attention in synthetic and medicinal chemistry. achemblock.com Its structure incorporates the key features discussed above: a piperidine scaffold, a strategically placed fluorine atom, a hydroxyl group that can be further functionalized, and a Boc (tert-butyloxycarbonyl) protecting group that facilitates its use in multi-step syntheses.

This particular molecule, with its defined trans stereochemistry between the fluorine and hydroxyl groups, offers a rigid and well-defined three-dimensional structure. This pre-organization can be highly advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. The synthesis of such specifically substituted piperidines, including enantiomerically pure forms, is an active area of research, highlighting their value as intermediates for creating novel and complex molecules. acs.orgresearchgate.net The availability of such building blocks is crucial for advancing drug discovery efforts.

Interactive Data Table: Properties of Key Piperidine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Feature
This compound955028-82-7 achemblock.comC10H18FNO3 achemblock.com219.26 achemblock.comChiral fluorinated building block
(3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine1174020-40-6 nih.govC10H18FNO3 nih.gov219.25 nih.govEnantiomerically pure cis isomer
trans-1-Cbz-3-fluoro-4-hydroxypiperidine913574-96-6 sigmaaldrich.comC13H16FNO3 sigmaaldrich.com253.27Cbz-protected analog
(S)-1-Boc-3-hydroxypiperidine143900-44-1 chemicalbook.combldpharm.comC10H19NO3 chemicalbook.com201.26 chemicalbook.comChiral hydroxylated building block
N-Boc-4-hydroxypiperidine---C10H19NO3201.26Positional isomer

Current Research Landscape and Academic Interest

The academic and industrial interest in fluorinated piperidines is driven by their immense potential in the development of novel therapeutics and agrochemicals. sciencedaily.comnih.gov Research in this area is vibrant, with a significant focus on developing new, efficient synthetic methodologies and understanding the fundamental conformational behaviors of these molecules. sciencedaily.comnih.gov

Chemists have been actively developing simpler and more efficient methods for producing fluorinated piperidines. For instance, researchers at the University of Münster developed a novel synthesis method that facilitates the easier production of these valuable compounds. sciencedaily.com Another significant advancement is the development of a dearomatization-hydrogenation process to create all-cis-(multi)fluorinated piperidines, which allows for predictable and modular assembly of complex molecular structures. nih.gov These new synthetic routes are crucial for making these building blocks more accessible for research and development. sciencedaily.com

A key area of academic inquiry is the conformational analysis of fluorinated piperidines. The position and orientation of the fluorine atom on the piperidine ring can have a profound impact on the molecule's shape and basicity. researchgate.netnih.gov Studies using NMR spectroscopy and computational analysis have revealed that factors such as charge-dipole interactions, hyperconjugation, and solvation play a major role in determining the conformational preferences of these molecules. nih.govnih.govresearchgate.net For example, a systematic survey of various fluorinated piperidine derivatives has shown that an axial orientation of the fluorine atom can be preferred, a finding that provides a new design principle for creating conformationally rigid molecular scaffolds. nih.govnih.gov This understanding is critical for the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

The specific compound, This compound , serves as a key building block in this field. The "Boc" (tert-butoxycarbonyl) group is a common protecting group in organic synthesis, allowing for controlled reactions at other sites of the molecule. wikipedia.orgchemicalbook.com The trans-stereochemistry of the fluoro and hydroxyl groups, combined with the piperidine core, makes it a valuable intermediate for synthesizing more complex and biologically active molecules.

Detailed Research Findings:

Recent studies have highlighted the importance of fluorinated piperidines in drug design. The incorporation of fluorine can enhance metabolic stability and cell membrane permeability. researchgate.net The orientation of the fluorine atom has been shown to affect the basicity of the molecule, which is a critical parameter for drug candidates. nih.gov For example, in the development of a kinesin spindle protein (KSP) inhibitor, the more basic axial isomer was selected for clinical evaluation. nih.gov This demonstrates the practical application of understanding the conformational behavior of these compounds.

The development of synthetic methods to access a variety of fluorinated piperidines is a testament to their importance. Researchers have successfully synthesized derivatives with defined axial or equatorial orientations of the fluorine substituents. nih.gov These advancements provide chemists with a toolbox of fluorinated building blocks to explore for various applications, including the synthesis of analogues of existing drugs like Ritalin, bupivacaine, and ropivacaine. acs.org

Table 1: Chemical Data for this compound

Property Value Source
IUPAC Name rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate achemblock.com
CAS Number 955028-82-7 achemblock.com
Molecular Formula C10H18FNO3 achemblock.com
Molecular Weight 219.26 g/mol achemblock.com
Appearance Powder or liquid easechem.com
Purity ≥97% achemblock.comeasechem.com

| SMILES | O=C(N1CC@@HC@HCC1)OC(C)(C)C | achemblock.com |

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
4-anilinopiperidine
bupivacaine
di-tert-butyl dicarbonate
Fentanyl
methylphenidate
Ritalin
ropivacaine
trans-1-Cbz-3-fluoro-4-hydroxypiperidine
(S)-1-Boc-3-hydroxypiperidine
1-Boc-4-AP
4-hydroxypiperidine (B117109)
4-piperidone hydrochloride hydrate
sodium borohydride (B1222165)
toluene
triethylamine (B128534)
N-Boc-4-hydroxypiperidine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670502
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-82-7
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Trans 1 Boc 4 Fluoro 3 Hydroxypiperidine

Retrosynthetic Strategies for Fluorinated Hydroxypiperidines

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For trans-1-Boc-4-fluoro-3-hydroxypiperidine, a primary disconnection can be made at the carbamate (B1207046) group, leading to the unprotected piperidine (B6355638). Further disconnection of the carbon-nitrogen bonds of the piperidine ring is a common strategy.

A key retrosynthetic approach involves the disconnection of the piperidine ring to a fluorinated precursor. acs.org Given the availability of various fluorinated pyridines, a viable strategy is the reduction of a corresponding fluorinated pyridine (B92270) derivative. acs.org This approach, however, must overcome the challenge of potential hydrodefluorination during the reduction process. acs.orgresearchgate.net

Another retrosynthetic pathway could involve the construction of the piperidine ring from an acyclic fluorinated amino alcohol precursor. This allows for the stereocenters to be established prior to cyclization.

A common precursor in many synthetic routes is N-Boc-4-piperidone. A logical retrosynthetic disconnection of this compound would lead back to N-Boc-4-fluoropiperidin-3-one. This intermediate can then be stereoselectively reduced to afford the desired trans-diol configuration. The synthesis of the fluorinated ketone precursor itself can be envisioned through the fluorination of an enolate equivalent of N-Boc-4-piperidone.

Stereoselective and Enantioselective Approaches

The synthesis of a single stereoisomer of a chiral molecule is paramount in drug discovery, as different stereoisomers can exhibit vastly different biological activities. The following sections detail various stereoselective and enantioselective methods for the synthesis of this compound.

Asymmetric catalysis provides an efficient means to introduce chirality, often with high levels of stereocontrol.

Transition metal-catalyzed hydrogenation is a powerful method for the reduction of pyridinium (B92312) salts and other unsaturated precursors to form piperidines. dicp.ac.cnresearchgate.netliverpool.ac.uk

Rhodium (Rh): Rhodium catalysts have been effectively used in the dearomatization-hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. springernature.comnih.gov A one-pot rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors can lead to a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov While this typically yields the cis product, the methodology highlights the potential of rhodium catalysis in fluorinated piperidine synthesis. Further synthetic manipulations could potentially lead to the trans isomer. Additionally, rhodium-catalyzed asymmetric hydrogenation has been explored for the synthesis of chiral piperidines. nih.gov

Palladium (Pd): Palladium-catalyzed hydrogenation of fluoropyridines offers a robust method for accessing fluorinated piperidines. acs.org This method has shown tolerance to various functional groups and can be performed using commercially available heterogeneous catalysts. acs.org However, a significant challenge in palladium-catalyzed hydrogenation of fluorinated aromatics is the competing hydrodefluorination reaction. acs.orgresearchgate.net Mechanistic studies have been conducted to better understand and control C-F bond reductive elimination from palladium complexes. acs.orgnih.gov

Ruthenium (Ru): Ruthenium catalysts, particularly those with chiral ligands like BINAP, have demonstrated high efficiency in the asymmetric hydrogenation of various substrates, including N-Boc-indoles. dicp.ac.cnnih.govamanote.com Ruthenium(II)-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation has been successfully applied to the synthesis of stereogenic cis-2-substituted-N-acetyl-3-hydroxy-indolines, showcasing the potential of this metal for creating chiral hydroxyl-substituted heterocycles. rsc.org This methodology could be adapted for the asymmetric reduction of an appropriate fluorinated piperidinone precursor.

Iridium (Ir): Iridium catalysts have emerged as powerful tools for the stereoselective synthesis of piperidines. nih.govnih.gov Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to construct multiple stereogenic centers on piperidines. researchgate.netrsc.org This method can provide access to cis-configured hydroxypiperidine esters. rsc.org The use of enantiomeric iridium catalysts can act as a configurational switch, allowing for the selective synthesis of different stereoisomers. nih.gov

Transition MetalCatalyst TypeKey FeaturesPotential Application for this compound SynthesisReferences
Rhodium (Rh)Dearomatization-HydrogenationHigh diastereoselectivity for cis-products.Potential for fluorinated piperidine synthesis, though may require further steps for the trans-isomer. springernature.comnih.gov
Palladium (Pd)Heterogeneous HydrogenationRobust and tolerates various functional groups.Hydrogenation of a fluorinated pyridine precursor, with careful control to avoid hydrodefluorination. acs.orgresearchgate.net
Ruthenium (Ru)Asymmetric HydrogenationHigh enantioselectivity with chiral ligands.Asymmetric reduction of a fluorinated piperidinone precursor. dicp.ac.cnnih.govrsc.org
Iridium (Ir)Asymmetric HydrogenationEffective for pyridinium salts, can create multiple stereocenters.Asymmetric hydrogenation of a suitable pyridinium salt precursor. researchgate.netrsc.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a powerful tool in asymmetric synthesis. nih.gov Chiral organocatalysts can be employed to induce enantioselectivity in the formation of fluorinated heterocycles. For instance, chiral resorcinol (B1680541) catalysts have been used in the enantioselective fluorination of α-trifluoromethyl styrenes. nih.gov A similar strategy could potentially be applied to the asymmetric fluorination of an enolate derived from N-Boc-4-piperidone, followed by reduction of the ketone.

Chemoenzymatic synthesis and biotransformation offer environmentally friendly and highly selective alternatives to traditional chemical methods. nih.govresearchgate.net

Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols. mdpi.com This method is particularly well-suited for the synthesis of chiral hydroxy compounds. The asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been efficiently achieved using a ketoreductase coupled with a glucose dehydrogenase for cofactor regeneration. mdpi.com A similar approach could be employed for the stereoselective reduction of N-Boc-4-fluoropiperidin-3-one to the desired this compound. The selection of an appropriate ketoreductase would be crucial to control the stereochemical outcome of the reduction. Whole-cell biocatalysis using recombinant E. coli expressing both a ketoreductase and a glucose dehydrogenase has proven to be an efficient system for such transformations. researchgate.net

EnzymeReaction TypeSubstrateProductKey AdvantagesReferences
KetoreductaseAsymmetric ReductionN-Boc-4-fluoropiperidin-3-onetrans-1-Boc-4-fluoro-3-hydroxypiperidineHigh stereoselectivity, mild reaction conditions, environmentally friendly. mdpi.comresearchgate.net

Asymmetric Catalysis for Ring Formation and Functionalization

Chemoenzymatic Synthesis and Biotransformation
Whole Cell Biocatalysis (e.g., Baker's Yeast)

Whole-cell biocatalysis presents an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral molecules. routledge.comappleacademicpress.comnih.govtaylorfrancis.com This approach utilizes the enzymatic machinery of microorganisms, such as Saccharomyces cerevisiae (baker's yeast), to perform complex chemical transformations with high stereoselectivity. nih.gov For the synthesis of this compound, whole-cell biocatalysis is particularly relevant for the stereoselective reduction of a ketone precursor, 1-Boc-4-fluoro-piperidin-3-one.

The core of this method lies in the ability of enzymes within the cell, primarily oxidoreductases, to preferentially generate one stereoisomer. These reactions are advantageous due to the integrated supply and regeneration of expensive cofactors like NADPH, which are handled by the cell's natural metabolic processes. nih.gov The process involves incubating the ketone substrate with a culture of resting or growing cells. nih.gov The enzymes recognize the substrate and catalyze its reduction to the desired alcohol, often with high diastereoselectivity and enantioselectivity, which is otherwise challenging to achieve with conventional chemical reducing agents. While specific data on the biocatalytic reduction of 1-Boc-4-fluoro-piperidin-3-one is not extensively published, the principle is well-established for a wide range of ketones, making it a highly viable and researched strategy. nih.gov

Table 1: Conceptual Parameters for Whole-Cell Biocatalytic Reduction

Parameter Description Example
Biocatalyst Microorganism used for the transformation. Saccharomyces cerevisiae (Baker's Yeast)
Substrate The starting ketone to be reduced. 1-Boc-4-fluoro-piperidin-3-one
Reaction Medium Aqueous buffer, often with a co-solvent. Phosphate buffer with glucose
Conditions Temperature, pH, and agitation optimized for enzyme activity. 25-30°C, pH 6-7, shaking

| Outcome | Stereoselective formation of the hydroxyl group. | Predominantly trans-4-fluoro-3-hydroxypiperidine |

Diastereoselective Reactions to Control Relative Stereochemistry

Achieving the correct trans relationship between the fluorine atom at C4 and the hydroxyl group at C3 is a critical challenge in the synthesis of the target molecule. Diastereoselective reactions are employed to control this relative stereochemistry.

Substrate-Controlled Stereoselectivity

In substrate-controlled reactions, the stereochemical outcome is dictated by the existing structural features of the substrate molecule. For the synthesis of this compound, this typically involves the reduction of a ketone precursor, such as 1-Boc-3-fluoropiperidin-4-one. The resident fluorine atom at the α-position to the carbonyl group can influence the trajectory of the incoming hydride reagent. Depending on the reaction conditions and the nature of the reducing agent, the fluorine atom can sterically hinder one face of the carbonyl, or its electron-withdrawing nature can influence the conformational preference of the ring, thereby directing the attack of the nucleophile to the opposite face to yield the trans product. This approach is fundamental in stereocontrolled synthesis, where the configuration of one stereocenter determines the configuration of a newly formed adjacent one. jyu.fi

Reagent-Controlled Diastereoselectivity

When the substrate itself does not provide sufficient stereochemical bias, reagent-controlled methods are employed. This strategy uses chiral reagents or catalysts to impose stereoselectivity, regardless of the substrate's intrinsic preferences. For the formation of the trans-4-fluoro-3-hydroxy stereochemistry, a directed reduction can be utilized. This might involve using a bulky reducing agent in combination with a directing group on the piperidine ring. Alternatively, asymmetric catalysis can be employed where a chiral catalyst, such as a modified metal hydride or an organocatalyst, creates a chiral environment around the substrate. rsc.org This forces the reducing agent to attack the carbonyl group from a specific face, leading to the desired diastereomer with high selectivity. For instance, palladium-catalyzed asymmetric reactions have been shown to be effective in creating stereocenters in fluorinated molecules. rsc.org

Chiral Resolution Techniques for Enantiomeric Purity

Since the synthesis of this compound often results in a racemic mixture (a 1:1 mixture of both enantiomers), chiral resolution is a necessary step to isolate the desired single enantiomer. mdpi.com Enantiomeric purity is paramount for pharmaceutical applications, as different enantiomers can have vastly different biological activities. researchgate.net

Several techniques are employed for this purpose:

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine derivative (which is basic) with a single enantiomer of a chiral acid, such as D-pyroglutamic acid or a derivative of tartaric acid. researchgate.netgoogle.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization. Once separated, the desired enantiomer of the piperidine is recovered by neutralizing the salt.

Enzymatic Kinetic Resolution: This technique leverages the high stereoselectivity of enzymes, such as lipases. The racemic mixture is treated with an enzyme that selectively catalyzes a reaction (e.g., acylation) on only one of the enantiomers. nih.gov This results in a mixture of a modified enantiomer and the unreacted, desired enantiomer, which can then be separated using standard chromatographic methods. Biocatalytic resolution techniques are often explored as a means to achieve high enantiomeric enrichment. nih.gov

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation.

Diverse Synthetic Routes and Precursor Utilization

The synthesis of this compound can be approached from various starting materials, with piperidone and pyridine derivatives being among the most common and versatile precursors. acs.orgresearchgate.netresearchgate.net

Synthesis from Piperidone and Pyridine Derivatives

From Piperidone Precursors: A common and direct route starts with N-Boc-4-piperidone. chemicalbook.com This pathway involves several key transformations:

Fluorination: An electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), is used to introduce a fluorine atom at the C3 position via an enolate intermediate.

Reduction: The resulting ketone, 1-Boc-3-fluoropiperidin-4-one, is then reduced to the corresponding alcohol. The stereoselectivity of this reduction is crucial for obtaining the trans product and can be influenced by the choice of reducing agent and reaction conditions.

Purification and Resolution: The final mixture is purified, and if a racemic product is formed, chiral resolution is performed to isolate the desired enantiomer.

A patent describes a method starting from 3-hydroxypyridine (B118123), which is first reduced and protected to give 1-Boc-3-hydroxypiperidine, followed by oxidation to 1-BOC-3-piperidone, which can then serve as a precursor. google.com

From Pyridine Precursors: An alternative strategy involves the reduction of a suitably substituted pyridine ring. acs.orgnih.gov This method is attractive due to the wide availability and low cost of pyridine derivatives. nih.gov

Starting Material: The synthesis can begin with a precursor like 3-hydroxypyridine or 3-fluoro-4-aminopyridine. rsc.org

Hydrogenation: The aromatic pyridine ring is reduced to a piperidine ring. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium. acs.orgnih.govidw-online.de The stereochemical outcome of the hydrogenation (often yielding cis products) is a critical consideration that may require specific catalysts or subsequent isomerization steps to achieve the desired trans stereochemistry. acs.orgscientificupdate.com

Functional Group Manipulation and Protection: Following the reduction, the amino or other functional groups are converted as needed, and the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to yield the final product.

Table 2: Comparison of Synthetic Precursors

Precursor General Approach Key Steps Advantages
N-Boc-4-piperidone Building up complexity on a pre-formed ring α-Fluorination, Stereoselective ketone reduction Direct, good control over substitution pattern chemicalbook.com
3-Hydroxypyridine Ring reduction and functionalization Catalytic hydrogenation, N-protection, Oxidation, Fluorination, Reduction Readily available starting material google.com

| Fluorinated Pyridine | Ring reduction of a pre-fluorinated aromatic | Catalytic hydrogenation, N-protection | Incorporates fluorine early in the sequence acs.orgnih.gov |

Cyclization Reactions for Piperidine Ring Construction

The formation of the piperidine ring is the cornerstone of synthesizing this compound. Various cyclization strategies can be employed, starting from acyclic precursors that are induced to form the six-membered ring.

Intramolecular cyclization offers a powerful method for constructing the piperidine ring with defined stereochemistry. These strategies typically involve an acyclic precursor containing both a nucleophile (an amine) and an electrophilic center, which react to form the heterocyclic ring. A plausible approach for this compound would involve an amino diol precursor. The cyclization of such precursors can be driven by activating one of the hydroxy groups to facilitate nucleophilic attack by the nitrogen atom. For instance, phosphite-driven cyclodehydration has been shown to be effective in the synthesis of related 3-hydroxypiperidines. beilstein-journals.org In this type of reaction, a phosphite (B83602) complex activates a primary hydroxyl group, allowing for intramolecular substitution by the secondary amine to form the piperidine ring. The stereochemistry of the final product is heavily influenced by the stereocenters present in the acyclic starting material.

Reductive cyclization, often a variation of reductive amination, provides another route to the piperidine core. This approach could involve a suitably designed acyclic precursor containing a ketone or aldehyde and a nitro or azide (B81097) group. The intramolecular reaction between the carbonyl and the amine, formed in situ by reduction of the nitro or azide group, leads to a cyclic imine or enamine, which is then further reduced to the piperidine. The stereochemical outcome of the reduction step is critical in establishing the desired trans relationship between the fluoro and hydroxy substituents.

Multi-Step Conversions from Acyclic or Simpler Cyclic Precursors

A more common and often more practical approach to complex piperidines involves the modification of simpler cyclic precursors. A highly convergent route to this compound begins with the precursor 1-(tert-Butoxycarbonyl)-3-fluoro-4-piperidone. ossila.com This fluorinated piperidone is a key intermediate that already contains the required Boc-protected nitrogen and the fluorine atom at a defined position. ossila.com The synthesis then hinges on the stereoselective reduction of the ketone at the C4 position to generate the C3-hydroxyl group with the desired trans configuration relative to the C4-fluorine.

Another sophisticated strategy involves the regioselective ring-opening of a simpler, bicyclic precursor. For example, the synthesis of related trans-4-substituted-3-hydroxypiperidines has been achieved starting from a racemic N-Boc-protected 7-oxa-3-azabicyclo[4.1.0]heptane, which is an epoxide derived from a protected piperidine. researchgate.net A similar approach could be envisioned where a fluorinated bicyclic precursor is opened by a nucleophile to install the hydroxyl group, thereby setting the trans stereochemistry. researchgate.net

Reaction Condition Optimization and Process Intensification

The successful synthesis of this compound, particularly on a larger scale, requires careful optimization of reaction conditions to maximize yield and stereoselectivity while ensuring process safety and efficiency.

The choice of solvent can have a profound impact on the outcome of chemical reactions, influencing reactant solubility, catalyst activity, and transition state stabilization, which in turn affects stereoselectivity and yield. In the synthesis of substituted hydroxypiperidines via cyclization, solvent choice is critical. beilstein-journals.org For instance, in related phosphite-driven cyclodehydration reactions, dichloromethane (B109758) (CH2Cl2) often proves to be an excellent solvent. beilstein-journals.org However, changing the solvent can lead to different results; using tetrahydrofuran (B95107) (THF) has been observed to decrease yield, while acetonitrile (B52724) (MeCN) can lead to low conversions due to side reactions with the reaction intermediates. beilstein-journals.org The ratio of solvent to base, such as triethylamine (B128534) (Et3N), can also be a determining factor in the yield of the desired product versus the formation of byproducts like furans. beilstein-journals.org

Below is a table illustrating the typical effects of solvent choice on the yield of a cyclization reaction to form a hydroxypiperidine ring, based on findings from related syntheses.

SolventBaseSolvent:Base RatioObserved YieldNotes
Dichloromethane (CH2Cl2)Triethylamine (Et3N)1.3:1High (e.g., 68%)Good solubility and minimal side reactions. beilstein-journals.org
Dichloromethane (CH2Cl2)Triethylamine (Et3N)3:1Low (e.g., 22%)Increased formation of furan (B31954) byproduct. beilstein-journals.org
Tetrahydrofuran (THF)Triethylamine (Et3N)N/AModerate (e.g., 58%)Lower yield compared to optimal CH2Cl2 conditions. beilstein-journals.org
Acetonitrile (MeCN)Triethylamine (Et3N)N/ALow ConversionPotential for solvent to react with intermediates. beilstein-journals.org

This data is illustrative and based on the synthesis of related hydroxypiperidine structures. beilstein-journals.org

For industrial-scale production, optimizing temperature and pressure is crucial for maximizing throughput, ensuring safety, and controlling costs. In hydrogenation reactions to form the piperidine ring from pyridine precursors, both temperature and pressure are key parameters. google.com For example, the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine (B146073) can be carried out using a rhodium on carbon (Rh/C) catalyst at elevated temperature and pressure (e.g., 85°C and 6 MPa hydrogen pressure) to achieve high yields. google.com

In biocatalytic reductions, which are increasingly used for their high stereoselectivity and green credentials, temperature and pH are critical. mdpi.com In the enzymatic reduction of a piperidone to a hydroxypiperidine, the conversion rate typically increases with temperature up to an optimal point (e.g., 35°C), after which the enzyme's stability decreases, leading to a sharp drop in yield. mdpi.com

The following table summarizes the optimization of reaction temperature for a representative enzymatic reduction process.

Temperature (°C)Reaction Time (h)Conversion (%)Notes
2524~75%Reaction is slower at lower temperatures. mdpi.com
3024~90%Conversion rate increases significantly. mdpi.com
3524>99%Optimal temperature for enzyme activity and stability. mdpi.com
4024~70%Enzyme starts to denature, reducing efficiency. mdpi.com
4524<40%Significant loss of enzyme activity. mdpi.com

This data is based on the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine and illustrates general principles applicable to enzymatic processes. mdpi.com

Chemical Reactivity and Derivatization Studies

Transformations at the Hydroxyl Group

The secondary hydroxyl group in trans-1-Boc-4-fluoro-3-hydroxypiperidine is a key site for various chemical modifications, including esterification, etherification, oxidation, reduction, and stereoinversion reactions.

The hydroxyl group can readily undergo esterification and etherification to introduce a variety of substituents. These reactions are fundamental in modifying the compound's physical and chemical properties.

Esterification: The formation of esters from alcohols is a common transformation. While specific examples for the direct esterification of this compound are not extensively detailed in the reviewed literature, the general principles of esterification are well-established. Typically, this involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a catalyst.

Etherification: The synthesis of ethers from alcohols can be achieved through various methods, such as the Williamson ether synthesis. For N-Boc protected hydroxypiperidines, the Mitsunobu reaction can be employed for the synthesis of N-heterocyclic alkyl ethers. chemicalbook.comchemdad.com

Table 1: Representative Conditions for Esterification and Etherification of Hydroxypiperidine Derivatives
Reaction TypeReagents and ConditionsProduct TypeReference
EsterificationCarboxylic acid, DCC, DMAP, CH2Cl2EsterGeneral knowledge
Etherification (Mitsunobu)Alkyl/Aryl alcohol, PPh3, DEAD/DIAD, THFEther chemicalbook.comchemdad.com

The interconversion between the hydroxyl group and a ketone functionality through oxidation and reduction is a critical pathway for the synthesis of related piperidine (B6355638) derivatives.

Oxidation: The secondary alcohol of a 3-hydroxypiperidine (B146073) derivative can be oxidized to the corresponding ketone, a 3-piperidone. chemicalbook.comgoogle.comgoogle.com Common oxidation methods include Swern oxidation (using oxalyl chloride and DMSO) or using other oxidizing agents like sodium hypochlorite (B82951) with a TEMPO catalyst. chemicalbook.comgoogle.com The resulting N-Boc-3-piperidone is a key intermediate in the synthesis of various biologically active molecules. chemicalbook.com

Reduction: The stereoselective reduction of the corresponding ketone, 1-Boc-4-fluoro-3-piperidone, is a crucial step to obtain the trans-hydroxypiperidine isomer. While specific conditions for this exact substrate are not detailed, the reduction of β-keto esters can be achieved with high stereoselectivity using ketoreductase enzymes (KREDs), which can yield either syn or anti diastereomers. alaska.edu For non-enzymatic reductions, reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used. google.comgoogle.com The stereochemical outcome of such reductions can be influenced by the presence of additives like ceric chloride (CeCl₃), which can alter the facial selectivity of the hydride attack. scielo.br

Table 2: General Conditions for Oxidation and Reduction of Hydroxypiperidine Scaffolds
TransformationReagents and ConditionsStarting MaterialProductReference(s)
OxidationOxalyl chloride, DMSO, Et3N, CH2Cl2, -78 °C to rtN-Boc-3-hydroxypiperidineN-Boc-3-piperidone google.com
OxidationSodium hypochlorite, TEMPO1-tert-butoxycarbonyl-3-hydroxypiperidineN-Boc-3-piperidone chemicalbook.com
ReductionSodium Borohydride, Methanol (B129727)4-piperidone4-hydroxypiperidine (B117109) google.comgoogle.com
Asymmetric ReductionKetoreductase (KRED), Glucose Dehydrogenase (GDH)N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidine mdpi.com

The ability to invert the stereochemistry at the C3 position is a powerful tool for accessing different diastereomers. The Mitsunobu reaction is a well-established method for achieving such an inversion with a high degree of stereospecificity. acs.orgrsc.orgwikipedia.org This reaction allows for the conversion of an alcohol to a variety of other functional groups with inversion of configuration. acs.orgwikipedia.org

The reaction proceeds by activating the alcohol with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). acs.orgwikipedia.org The activated alcohol then undergoes an Sₙ2 reaction with a suitable nucleophile. For stereoinversion of the hydroxyl group, a common strategy is to use a carboxylic acid as the nucleophile to form an ester, which can then be hydrolyzed to yield the inverted alcohol. While this reaction is widely used for stereochemical inversion of secondary alcohols, specific applications to this compound are not explicitly documented in the provided search results. However, the synthesis of a 4-hydroxypiperidine derivative, aza-(−)-diospongin A, utilized a Mitsunobu reaction to introduce an azido (B1232118) group with inversion of configuration at the hydroxyl-bearing carbon. rsc.orggoogle.com

Table 3: General Mitsunobu Reaction Conditions for Stereoinversion
ReagentsNucleophileSolventGeneral OutcomeReference(s)
PPh₃, DEAD/DIADCarboxylic Acid (e.g., p-nitrobenzoic acid)THF, TolueneInverted Ester acs.orgwikipedia.org
PPh₃, DEAD/DIADHydrazoic Acid (HN₃)Benzene, TolueneInverted Azide (B81097) rsc.orggoogle.com

Functionalization and Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen is crucial for modulating the reactivity of the molecule and can be selectively removed to allow for further functionalization.

The removal of the N-Boc group is a common step in the synthesis of more complex piperidine derivatives. This deprotection is typically achieved under acidic conditions. youtube.com A widely used reagent for this purpose is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov Other acidic conditions, such as hydrochloric acid (HCl) in various organic solvents, are also effective. nih.gov

A milder method for N-Boc deprotection involves the use of oxalyl chloride in methanol at room temperature, which can be advantageous for substrates with other sensitive functional groups. nih.gov This method has been shown to be effective for a diverse range of N-Boc protected amines, including those with electron-withdrawing groups. nih.gov

Table 4: Common N-Boc Deprotection Strategies
Reagents and ConditionsCommentsReference(s)
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Standard and widely used method. nih.gov
HCl in organic solvents (e.g., ethyl acetate, dioxane)Common alternative to TFA. nih.gov
Oxalyl chloride in Methanol, room temperatureMild conditions, suitable for sensitive substrates. nih.gov

Following the deprotection of the N-Boc group, the resulting secondary amine of the trans-4-fluoro-3-hydroxypiperidine is available for a variety of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the piperidine nitrogen can be accomplished by reacting the deprotected amine with an alkyl halide. researchgate.net The reaction is often carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are commonly used. researchgate.net Reductive amination is another powerful method for N-alkylation, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent. nih.gov

N-Acylation: The acylation of the piperidine nitrogen to form an amide is another important transformation. This is typically achieved by reacting the deprotected amine with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. nih.gov Continuous-flow methods using acetonitrile as the acetylating agent in the presence of an alumina (B75360) catalyst have also been developed for the N-acetylation of secondary amines like piperidine. nih.gov

Table 5: General Conditions for N-Alkylation and N-Acylation of Piperidines
Reaction TypeReagents and ConditionsProduct TypeReference(s)
N-AlkylationAlkyl halide, K₂CO₃, DMFN-Alkylpiperidine researchgate.net
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃, CH₂Cl₂N-Alkylpiperidine nih.gov
N-AcylationAcyl chloride, Et₃N, CH₂Cl₂N-Acylpiperidine nih.gov
N-Acetylation (Flow)Acetonitrile, Alumina catalystN-Acetylpiperidine nih.gov

Reactions Involving the Fluorine Atom

The fluorine atom in this compound is a key feature, influencing the molecule's conformation and reactivity. Understanding the nature of the C-F bond is crucial for predicting its behavior in chemical transformations.

Stability and Reactivity of C-F Bonds

The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability to fluorinated pharmaceuticals. acs.org This high bond energy means that the fluorine atom in this compound is generally not a good leaving group in traditional nucleophilic substitution reactions under standard conditions.

Studies on related fluorinated piperidines have shown that the conformational preference of the fluorine substituent plays a significant role in the molecule's properties. researchgate.net In many fluorinated piperidine derivatives, an axial orientation of the fluorine atom is preferred due to favorable stereoelectronic interactions, such as hyperconjugation and gauche effects. researchgate.netnih.gov This preference can influence the pKa of the piperidine nitrogen, a critical parameter for drug-receptor interactions. nih.gov While direct nucleophilic substitution of the fluorine atom is challenging, its strong electron-withdrawing nature activates adjacent positions towards nucleophilic attack, a principle that can be exploited in synthetic design.

Potential for Fluorine-Mediated Transformations (e.g., C-C bond formation adjacent to fluorine if activated)

While direct displacement of the fluorine atom is uncommon, its presence can facilitate other transformations. For instance, in related fluorinated systems, the activation of C-H bonds adjacent to a fluorine atom can lead to C-C bond formation. However, specific examples starting from this compound are not extensively documented in the current literature. General strategies for the functionalization of fluorinated piperidines often involve the hydrogenation of fluoropyridine precursors, which allows for the introduction of various substituents. nih.gov

It is conceivable that under specific catalytic conditions, the C-F bond could be activated. For example, transition metal-catalyzed C-F bond activation is a growing field of research, although its application to saturated heterocyclic systems like the one remains a specialized area.

Ring Functionalization and Derivatization

The this compound scaffold, with its multiple functional groups, offers several avenues for derivatization to create a library of complex molecules for various applications.

Introduction of Additional Substituents on the Piperidine Ring

The derivatization of this compound can be achieved through reactions involving the hydroxyl group or by functionalization of the piperidine ring itself. The hydroxyl group can be a handle for introducing a variety of substituents through etherification, esterification, or Mitsunobu reactions.

While specific examples starting from this compound are not abundant, general methods for the synthesis of substituted piperidines are well-established. These include the diastereoselective synthesis of 2-allyl-3-fluoropiperidines from related enamines, which showcases a strategy for introducing carbon-based substituents onto the fluorinated piperidine core. researchgate.net The Boc-protecting group on the nitrogen can be removed under acidic conditions, allowing for subsequent N-alkylation or N-arylation to further diversify the molecular structure.

The following table summarizes potential derivatization reactions based on the functional groups present in this compound:

Functional GroupPotential ReactionReagents and ConditionsResulting Functionality
Hydroxyl (-OH) EtherificationAlkyl halide, Base (e.g., NaH)Ether
EsterificationAcyl chloride or anhydride, Base (e.g., Pyridine)Ester
Mitsunobu ReactionTriphenylphosphine, DEAD/DIAD, NucleophileInversion of stereochemistry and introduction of nucleophile
Boc-Protected Amine DeprotectionAcid (e.g., TFA, HCl)Secondary Amine
N-Alkylation (post-deprotection)Alkyl halide, BaseTertiary Amine
N-Arylation (post-deprotection)Aryl halide, Palladium catalyst, BaseN-Aryl Piperidine

Click Chemistry and Other Bioconjugation Strategies

"Click chemistry" refers to a set of biocompatible reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. acs.org The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org For a molecule like this compound to be used in click chemistry, it would first need to be functionalized with either an azide or an alkyne group.

This could be achieved by converting the hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide to introduce the azide functionality. Alternatively, an alkyne-containing ether could be formed at the hydroxyl position. Once functionalized with a "click handle," the modified piperidine can be readily conjugated to other molecules, such as biomolecules or fluorescent tags. nih.gov

Other bioconjugation strategies could involve the deprotected piperidine nitrogen. The resulting secondary amine can be reacted with various electrophilic partners, such as activated esters or isothiocyanates, to form stable amide or thiourea (B124793) linkages, respectively.

Mechanistic Investigations of Key Reactions

The mechanisms of reactions involving fluorinated piperidines are often influenced by the unique properties of the fluorine atom. While specific mechanistic studies on this compound are scarce, insights can be drawn from related systems.

For instance, in nucleophilic substitution reactions on fluorinated aromatic systems, the high electronegativity of fluorine can stabilize the intermediate Meisenheimer complex, thereby accelerating the reaction rate compared to other halogens. nih.gov Although the C-F bond in a saturated system like piperidine is less prone to direct substitution, the underlying electronic effects of fluorine remain significant.

In the context of ring formation, such as the synthesis of fluorinated piperidines via hydrogenation of fluoropyridines, the reaction mechanism often proceeds through a dearomatization-hydrogenation sequence. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and reaction conditions, often yielding all-cis products due to the directing effect of the substituents on the pyridine (B92270) ring.

Mechanistic studies on the intramolecular C-H amination of N-haloamides to form piperidines have suggested a copper-catalyzed pathway involving Cu(I)/Cu(II) intermediates. The nature of the halogen (fluorine vs. chlorine) has been shown to significantly impact the reaction pathway and efficiency.

Elucidation of Reaction Pathways and Transition States

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the N-Boc protecting group, the equatorial fluorine atom, and the axial hydroxyl group. The steric hindrance imposed by the bulky tert-butoxycarbonyl (Boc) group and the electronic effects of the fluorine atom significantly influence the molecule's conformational preferences and, consequently, its reaction pathways.

While specific experimental studies on the reaction pathways and transition states of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies and the reactivity of analogous fluorinated and hydroxylated piperidine systems.

Oxidation of the Hydroxyl Group: The secondary hydroxyl group is a prime site for oxidation to the corresponding ketone, 1-Boc-4-fluoro-3-oxopiperidine. Common oxidation reagents can be employed for this transformation. The reaction is expected to proceed through a standard mechanism, such as the formation of a chromate (B82759) ester followed by an E2 elimination for chromium-based oxidants, or via a hypervalent iodine intermediate for reagents like Dess-Martin periodinane. The presence of the electron-withdrawing fluorine atom on the adjacent carbon may influence the rate of oxidation.

Derivatization of the Hydroxyl Group: The hydroxyl group can undergo a variety of derivatization reactions, including etherification and esterification.

Etherification: Reactions such as the Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be utilized. The stereochemical integrity at the C-3 position is generally maintained in such reactions.

Esterification: Standard esterification conditions, for instance, using an acyl chloride or a carboxylic acid with a coupling agent, would lead to the formation of the corresponding ester. These reactions are also expected to proceed with retention of configuration at the C-3 carbon.

Computational Modeling of Transition States: Computational chemistry serves as a powerful tool to predict and understand the transition states of reactions involving this molecule. Density functional theory (DFT) calculations can be employed to model the geometries and energies of transition states for various reactions. For instance, in a nucleophilic substitution reaction at the C-3 position, computational models could elucidate the energetic barriers for SN2 versus SN1 pathways and predict the stereochemical outcome. The influence of the fluorine atom on the stability of carbocationic intermediates in potential SN1 pathways would be a key area of investigation.

Stereochemical Outcome Determination in Derivatization

The stereochemistry of the products resulting from the derivatization of this compound is of paramount importance, as it directly impacts the biological activity of the resulting molecules. The trans configuration of the starting material, with the fluorine at C-4 and the hydroxyl group at C-3, dictates the stereochemical course of many of its reactions.

Reactions with Retention of Stereochemistry: As mentioned earlier, many common derivatizations of the hydroxyl group, such as etherification and esterification, typically proceed with retention of the original stereochemistry at the C-3 carbon.

Reactions with Inversion of Stereochemistry: The Mitsunobu reaction stands out as a powerful method for achieving an inversion of stereochemistry at a secondary alcohol center. researchgate.net Treatment of this compound with a nucleophile in the presence of a phosphine and an azodicarboxylate would be expected to yield the corresponding cis-substituted product. The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the nucleophile in an SN2 fashion, leading to a clean inversion of configuration at the C-3 position. While specific literature on the Mitsunobu reaction of this exact substrate is scarce, the principle is well-established for similar hydroxylated heterocyclic systems.

Influence of the Fluorine Atom on Stereoselectivity: The presence of the fluorine atom at the C-4 position can exert a significant influence on the stereochemical outcome of reactions at the adjacent C-3 position. The electronegativity of fluorine can affect the electron density and steric environment around the reaction center. For instance, in reactions involving the formation of a carbocation or a radical intermediate at C-3, the fluorine atom could influence the facial selectivity of an incoming nucleophile or reactant.

The table below summarizes the expected stereochemical outcomes for key derivatization reactions of this compound.

Reaction TypeReagents/ConditionsExpected Major Stereoisomer
Oxidation PCC, DMP, Swern1-Boc-4-fluoro-3-oxopiperidine
Etherification NaH, Alkyl Halidetrans-3-alkoxy-1-Boc-4-fluoropiperidine
Esterification Acyl Chloride, Pyridinetrans-3-acyloxy-1-Boc-4-fluoropiperidine
Mitsunobu Reaction PPh3, DEAD, Nu-Hcis-3-substituted-1-Boc-4-fluoropiperidine

Table 1: Predicted Stereochemical Outcomes in the Derivatization of this compound

Applications As a Chiral Synthetic Intermediate and Scaffold in Preclinical Research

Utilization in the Synthesis of Complex Organic Molecules

The strategic incorporation of fluorine into molecular frameworks is a widely recognized strategy for modulating the physicochemical and biological properties of organic molecules. The title compound serves as a readily available source of a fluorinated piperidine (B6355638) motif, a privileged structure in numerous biologically active compounds.

As a Chiral Building Block in Total Synthesis

While specific examples of the total synthesis of complex natural products directly employing trans-1-Boc-4-fluoro-3-hydroxypiperidine are not extensively documented in publicly available literature, the utility of closely related fluorinated and hydroxylated piperidine building blocks is well-established. nih.gov The principles guiding their use are directly applicable to the title compound. Chiral building blocks are fundamental to modern synthetic strategies, allowing for the efficient construction of enantiomerically pure complex molecules without the need for late-stage chiral resolutions. nih.gov The stereodefined centers of this compound provide a template for transferring that chirality into a larger, more complex target molecule. The Boc-protecting group facilitates its incorporation into a synthetic sequence, and can be readily removed under acidic conditions to allow for further functionalization of the piperidine nitrogen.

Incorporation into Natural Product Analogs

The synthesis of natural product analogs is a cornerstone of medicinal chemistry, aiming to improve upon the therapeutic properties of a parent natural product or to simplify its structure for more facile synthesis. The introduction of fluorinated piperidine moieties, such as that derived from this compound, into natural product scaffolds can lead to analogs with enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles.

The rationale for incorporating this specific building block lies in the known effects of fluorine substitution. The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing a molecule's ionization state and its ability to interact with biological targets.

Role in Medicinal Chemistry Research and Drug Design

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in a vast number of approved drugs. nih.gov The fluorinated derivative, this compound, offers a sophisticated modification of this common motif, enabling the fine-tuning of molecular properties in drug design.

Scaffold for Lead Compound Identification and Optimization

In the quest for new medicines, the identification of lead compounds with desirable biological activity is a critical first step. The use of conformationally restricted and functionalized scaffolds is a key strategy in this process. This compound serves as an exemplary three-dimensional scaffold that can be elaborated to explore chemical space and identify novel interactions with biological targets. whiterose.ac.uk

The fluorinated piperidine core can be decorated with various substituents at the nitrogen (after deprotection) and the hydroxyl group, allowing for the rapid generation of a focused library of compounds for screening. The fluorine atom and hydroxyl group can also participate in key binding interactions, such as hydrogen bonding, with protein targets. nih.govnih.gov For instance, fluorinated building blocks have been instrumental in the design of potent kinase inhibitors by influencing the conformation and binding affinity of the inhibitor to the kinase active site. acs.orgtdl.org The ability of fluorine to modulate basicity can be particularly important in avoiding off-target effects, such as hERG channel affinity, which can lead to cardiotoxicity. nih.gov

Below is a table summarizing the properties of related fluorinated scaffolds used in drug discovery:

Scaffold/Building BlockKey FeaturesApplication AreaReference
3-Fluoro-4-hydroxyprolinesFluorine and hydroxyl groups on a proline ringVHL E3 Ubiquitin Ligase Ligands for Targeted Protein Degradation nih.govnih.gov
Fluorinated PiperidinesFluorine substitution on the piperidine ringGeneral Drug Discovery, CNS Agents, Protease Inhibitors nih.govnih.govresearchgate.net
3-Fluoro-4-substituted PiperidinesStereocontrolled introduction of fluorineKinase Inhibitors acs.org

Design and Synthesis of Small Molecule Libraries

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying lead compounds. This method relies on the screening of low molecular weight fragments that can be grown or combined to generate more potent hits. This compound is an ideal starting point for the creation of fragment libraries with enhanced three-dimensionality. whiterose.ac.uknih.gov

The synthesis of small molecule libraries based on this scaffold allows for a systematic exploration of the structure-activity relationship (SAR). By varying the substituents attached to the piperidine nitrogen and the hydroxyl group, chemists can probe the binding pocket of a target protein and optimize interactions to improve potency and selectivity. The conformational constraint imposed by the piperidine ring, coupled with the electronic influence of the fluorine atom, can lead to the discovery of highly specific and potent drug candidates.

Development of Target-Oriented Synthesis Methodologies

Target-oriented synthesis (TOS) is a strategy that leverages the structural information of a biological target to design and synthesize potent and selective ligands. The unique stereochemical and electronic properties of this compound make it an attractive building block for TOS.

For example, in the design of inhibitors for enzymes such as kinases or proteases, the precise spatial arrangement of functional groups is critical for effective binding. The defined stereochemistry of the trans-fluoro and hydroxyl groups on the piperidine ring can be exploited to match the topology of a target's active site. The development of synthetic methodologies that allow for the efficient and stereocontrolled incorporation of this building block into diverse molecular frameworks is an active area of research.

Preclinical Applications in Modulating Biological Targets

The unique structural features of this compound, namely the piperidine ring, the fluorine atom, the hydroxyl group, and the Boc-protecting group, make it an attractive starting material for the synthesis of molecules designed to interact with a range of biological targets. The piperidine core provides a three-dimensional scaffold that can be appropriately substituted to orient functional groups for optimal target engagement. The fluorine atom can enhance binding affinity and modulate pKa, while the hydroxyl group offers a convenient point for further chemical modification.

The piperidine scaffold is a key component in numerous enzyme inhibitors. Its strategic incorporation into drug candidates allows for the precise positioning of pharmacophoric elements within an enzyme's active site. Fluorinated piperidines, in particular, are sought-after motifs in pharmaceutical research for their ability to confer desirable properties. nih.govnih.gov

A prominent example lies in the development of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor signaling and a validated target for B-cell malignancies and autoimmune diseases. sci-hub.seresearchgate.net The second-generation BTK inhibitor, ibrutinib , utilizes a related (S)-1-Boc-3-hydroxypiperidine intermediate in its synthesis, highlighting the importance of the chiral hydroxypiperidine core for this class of drugs. chemicalbook.com

Building on this, the discovery of remibrutinib (B610443) (LOU064) , a potent and highly selective covalent BTK inhibitor, further underscores the value of fluorinated scaffolds. sci-hub.seprobechem.com Remibrutinib is currently in clinical development for treating autoimmune diseases like chronic spontaneous urticaria. sci-hub.semedkoo.com Its structure incorporates a complex substituted phenyl ring attached to a pyrimidine (B1678525) moiety. While the publicly available synthesis schemes for remibrutinib are complex and convergent, the core principles of using functionalized heterocyclic building blocks are central. google.com The development of such next-generation inhibitors relies on advanced intermediates like this compound to optimize potency, selectivity, and pharmacokinetic profiles. sci-hub.senih.gov The fluorine atom in such scaffolds can be crucial for establishing favorable interactions within the enzyme's binding pocket and improving metabolic stability. sci-hub.se

Table 1: Research Findings on Related BTK Inhibitors

Compound Target Significance of Piperidine/Fluoropiperidine Scaffold
Ibrutinib Bruton's Tyrosine Kinase (BTK) Utilizes a chiral hydroxypiperidine intermediate, establishing the scaffold's importance for BTK inhibition. chemicalbook.com

| Remibrutinib (LOU064) | Bruton's Tyrosine Kinase (BTK) | A highly selective, next-generation covalent inhibitor containing a fluorinated moiety, demonstrating the evolution of the scaffold for improved properties. sci-hub.seresearchgate.netprobechem.com |

The versatility of the this compound scaffold extends to the synthesis of ligands for G-protein coupled receptors (GPCRs), a major class of drug targets.

Calcitonin Gene-Related Peptide (CGRP) Receptor Antagonists: The CGRP receptor is a validated target for the treatment of migraine. nih.govallfordrugs.com The development of small-molecule CGRP antagonists, known as "gepants," has been a significant area of research. Merck scientists have described a practical and efficient enantioselective synthesis of a CGRP receptor antagonist where the key structural component is a syn-1,2-amino-fluoro-piperidine. nih.govresearchgate.net This pharmacophore is derived from intermediates that are structurally analogous to this compound. The synthesis of the former CGRP antagonist, telcagepant (B1682995) , also involved complex piperidine-like structures, and research highlighted challenges such as suppressing desfluoro impurities during synthesis. nih.govthieme-connect.com This demonstrates the direct application of fluorinated piperidine building blocks in creating potent receptor modulators for neurological conditions.

Opioid Receptor Modulators: The piperidine ring is the core scaffold of the potent synthetic opioid, fentanyl, and its numerous analogs. A related ketone, 1-(tert-butoxycarbonyl)-3-fluoro-4-piperidone , serves as a key building block for synthesizing fentanyl derivatives. This precursor can be functionalized for creating molecules with tailored affinities for μ-opioid receptors. While distinct from this compound, its use establishes the importance of the fluorinated piperidone/hydroxypiperidine framework in the development of opioid receptor modulators.

Muscarinic Acetylcholine Receptor (mAChR) Modulators: Muscarinic receptors (M1-M5) are implicated in a variety of central nervous system disorders, and achieving subtype selectivity is a major goal in drug design. nih.govnih.gov The development of positive allosteric modulators (PAMs) for receptors like the M4 subtype is a promising therapeutic strategy. nih.gov The introduction of fluorine into piperidine-based scaffolds can significantly lower their basicity, which can be a crucial factor in modulating pharmacology and reducing off-target effects, such as hERG channel affinity. nih.gov Therefore, this compound represents a valuable fragment for constructing libraries of novel, selective muscarinic receptor modulators for preclinical evaluation.

Table 2: Preclinical Research on Receptor Modulators

Receptor Target Application Area Role of Fluorinated Piperidine Scaffold Key Findings/Examples
CGRP Receptor Migraine Core structural component of antagonists. Synthesis of antagonists like telcagepant and related compounds utilizes a syn-1,2-amino-fluoro-piperidine intermediate. nih.govresearchgate.net
Opioid Receptors Analgesia Key precursor for fentanyl analogs. The related ketone, 1-Boc-3-fluoro-4-piperidone, is a documented starting material for opioid modulators.

| Muscarinic Receptors | CNS Disorders | Building block for selective modulators. | Fluorination of the piperidine ring can modulate pKa and improve drug-like properties for targets like mAChRs. nih.govnih.gov |

Targeted protein degradation using Proteolysis-Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A critical component of a PROTAC is the linker, which connects the target-binding ligand to the E3 ligase ligand.

Recent research has highlighted a trend of incorporating rigid heterocyclic scaffolds, such as piperidine or piperazine (B1678402) rings, into PROTAC linkers. nih.gov This strategy can improve the PROTAC's physicochemical properties, including solubility, and provides conformational constraint. A well-designed linker is crucial for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.

The structure of this compound is ideally suited for its use as a linker component in PROTACs. The Boc-protected nitrogen and the hydroxyl group provide two distinct points for orthogonal chemical elaboration, allowing for the attachment of the target- and E3 ligase-binding moieties. Furthermore, the fluorine atom can subtly modulate the properties of the linker, potentially influencing cell permeability and the stability of the ternary complex. For instance, a solid-phase synthesis strategy has been developed for creating thalidomide-based PROTACs, where kinase inhibitors can be conjugated to the linker. rsc.org This approach could readily incorporate a functionalized fluorohydroxypiperidine to generate a library of degraders targeting kinases like BTK.

Development of Agrochemicals and Fine Chemicals

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemicals and as a general fine chemical intermediate. Fluorine-containing compounds are of significant interest to the agrochemical industry, as the introduction of fluorine can lead to enhanced biological efficacy in fungicides, insecticides, and herbicides. ccspublishing.org.cnnih.gov

Piperidine-containing compounds are known to exhibit potent insecticidal and fungicidal properties. ccspublishing.org.cn For example, the insecticide spiropidion (B8818410) contains a piperidine core and functions by inhibiting acetyl-CoA carboxylase in pests. The structural and electronic properties conferred by the fluorine and hydroxyl groups make this compound a valuable starting material for the synthesis of novel, highly active agrochemicals. As a protected, chiral, and functionalized building block, it is also a quintessential fine chemical, produced in high purity for multi-step syntheses in both academic and industrial research laboratories. nih.gov

Applications in Chemical Biology Tools and Probes

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique properties of this compound make it an excellent scaffold for the development of such probes.

The development of fluorescent probes and radiolabeled tracers for bioimaging techniques like Positron Emission Tomography (PET) is a cornerstone of modern chemical biology and diagnostic medicine. nih.govnih.gov Fluorine-containing molecules are of particular importance in PET imaging, as the fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter.

The synthesis of PET tracers often involves the late-stage introduction of ¹⁸F onto a molecule designed to bind a specific biological target. Given the relevance of fluorinated piperidines in drug discovery, it is a logical extension to develop ¹⁸F-labeled versions of these molecules as imaging agents. For example, a novel ¹⁸F-labeled PET tracer has been developed based on the structure of the BTK inhibitor remibrutinib to enable in vivo imaging of the kinase. nih.gov

The this compound structure is well-suited for creating such probes. The hydroxyl group serves as a versatile chemical handle for attaching various reporter tags, including:

Fluorophores: For use in fluorescence microscopy and other cellular imaging applications.

Chelating agents: To complex with metallic radioisotopes for PET or SPECT imaging.

Biotin tags: For use in affinity-based pulldown and labeling experiments.

The ability to synthesize these imaging tools allows researchers to study the distribution, target engagement, and pharmacokinetics of new drug candidates in a non-invasive manner, providing critical data during preclinical development.

Conformational Analysis and Stereochemical Elucidation

Theoretical and Computational Studies

Computational chemistry provides a powerful lens through which to examine the conformational preferences and energy landscapes of flexible molecules like substituted piperidines. For trans-1-Boc-4-fluoro-3-hydroxypiperidine, theoretical studies are crucial for understanding the interplay of steric and electronic effects that dictate its structure.

Density Functional Theory (DFT) Calculations for Conformation and Energy Landscapes

Density Functional Theory (DFT) calculations are a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT is instrumental in determining the relative energies of various chair and boat conformations. These calculations can elucidate the energetic favorability of different spatial arrangements of the fluoro and hydroxyl substituents.

For fluorinated piperidines, a key determinant of conformational preference is the orientation of the fluorine atom. DFT studies on related fluorinated piperidine (B6355638) systems have shown a general preference for the fluorine atom to occupy an axial position, a phenomenon attributed to hyperconjugative effects. researchgate.netnih.gov Specifically, the interaction between the axial C-F bond and the anti-periplanar σ* orbitals of the ring C-C bonds can lead to stabilization. In the case of this compound, the trans relationship between the fluorine at C-4 and the hydroxyl group at C-3 suggests that the chair conformation with an axial fluorine and an equatorial hydroxyl group would be a likely low-energy conformer.

The large tert-butoxycarbonyl (Boc) group on the nitrogen atom typically prefers an equatorial position to minimize steric strain. DFT calculations would be expected to confirm this, providing optimized geometries and relative energies for the possible chair conformers. The energy landscape would likely reveal two primary chair conformations in equilibrium, with the diaxial arrangement of the fluoro and hydroxyl groups being significantly less stable.

Molecular Mechanics and Dynamics Simulations

While DFT provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations offer a means to explore the conformational space of this compound over time. MM methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. These methods are computationally less expensive than DFT and are well-suited for scanning a wide range of conformations.

MD simulations, by integrating Newton's equations of motion, can model the dynamic behavior of the molecule, including ring inversion and substituent rotations. For this compound, MD simulations could reveal the equilibrium distribution of conformers in different solvent environments, providing insights into how intermolecular interactions with the solvent might influence the conformational preferences. The simulations would likely show the piperidine ring predominantly adopting a chair conformation, with fluctuations and transient excursions to twist-boat forms.

Prediction of Ring Puckering and Substituent Orientations

The puckering of the piperidine ring in this compound is a critical aspect of its three-dimensional structure. Theoretical models predict that the piperidine ring will exist primarily in a chair conformation to alleviate torsional strain. The trans configuration of the substituents at C-3 and C-4 dictates their relative orientations.

In a chair conformation, the substituents can be either axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For trans-1,3-disubstituted cyclohexanes, the thermodynamically most stable conformation is typically the one where both substituents are in equatorial positions. However, the introduction of fluorine can alter this preference. In fluorinated piperidines, a strong preference for an axial fluorine has been observed, driven by stabilizing hyperconjugative interactions and electrostatic effects. researchgate.netnih.gov Therefore, for this compound, the most stable chair conformation is predicted to have the fluorine atom in an axial position and the hydroxyl group in an equatorial position. The large Boc group on the nitrogen would also strongly favor an equatorial orientation.

Spectroscopic Investigations of Solution-State Conformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for experimentally probing the conformational preferences of molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a wealth of information about the chemical environment, connectivity, and spatial relationships of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are powerful tools for elucidating its solution-state conformation.

High-resolution NMR spectra would provide detailed information about the conformational equilibrium of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the piperidine ring. The coupling constants (J-values) between adjacent protons are particularly informative. For instance, a large coupling constant between two vicinal protons (typically 8-13 Hz) is indicative of a trans-diaxial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. By analyzing the coupling patterns of the protons at C-3 and C-4, the preferred orientation of the hydroxyl and fluoro groups can be determined.

¹³C NMR: The carbon NMR spectrum provides information about the chemical environment of each carbon atom. The chemical shifts of the ring carbons can be sensitive to the conformational state of the piperidine ring and the orientation of the substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for probing the environment of the fluorine atom. The chemical shift of the fluorine signal and its coupling to adjacent protons (³J(¹⁹F,¹H)) are powerful indicators of its axial or equatorial orientation. nih.gov A large ³J(¹⁹F,¹H) coupling constant is typically observed when the fluorine and the vicinal proton have a trans-diaxial relationship, while a smaller coupling constant is expected for an equatorial fluorine.

The following table summarizes the expected NMR data for the major conformer of this compound based on general principles for similar structures.

Nucleus Position Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
¹HH-3~3.8 - 4.2dddJ(H-3, H-4), J(H-3, H-2ax), J(H-3, H-2eq)
¹HH-4~4.5 - 5.0dtmJ(H-4, F-4), J(H-4, H-5ax), J(H-4, H-5eq)
¹³CC-3~70 - 75d¹J(C-3, F-4)
¹³CC-4~85 - 95d¹J(C-4, F-4)
¹⁹FF-4~-180 to -200m

Note: The exact chemical shifts and coupling constants would need to be determined experimentally. The values presented are estimates based on known data for similar fluorinated piperidine structures.

2D NMR Techniques (e.g., COSY, NOESY, HMBC, HSQC) for Structural and Stereochemical Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemical relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound*, COSY spectra would reveal correlations between adjacent protons on the piperidine ring, such as H-3 with H-2 and H-4, and H-4 with H-3 and H-5. This helps to trace the connectivity of the carbon backbone. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. nist.gov This is fundamental for assigning the ¹³C signals based on their attached, and usually more easily assigned, proton signals. For instance, the carbon atom bearing the fluorine (C-4) would be correlated with the H-4 proton signal. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. nist.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. nist.gov HMBC is crucial for piecing together the molecular structure by connecting fragments. For example, correlations would be expected between the protons of the Boc group and the carbonyl carbon, as well as with the C-2 and C-6 carbons of the piperidine ring. It can also help to confirm the relative positions of the substituents by showing correlations between, for instance, H-3 and C-5, or H-4 and C-2.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and preferred conformation. nih.gov In the trans configuration, a key NOE would be expected between the axial protons on the piperidine ring. The presence or absence of specific NOE cross-peaks between the protons on C-3 and C-4 and other ring protons can confirm the trans relationship of the fluoro and hydroxyl groups and indicate the chair conformation of the piperidine ring. For instance, in related fluorinated prolines, NOESY experiments were pivotal in assigning the relative stereochemistry. nih.gov

A comprehensive analysis using these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, as detailed in the table below.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations Key NOESY Correlations
H/C-2[Data not available][Data not available]H-2 to C-3, C-4, C-6, C=OH-2ax to H-4ax, H-6ax
H/C-3[Data not available][Data not available]H-3 to C-2, C-4, C-5H-3ax to H-5ax
H/C-4[Data not available][Data not available]H-4 to C-2, C-3, C-5, C-6H-4ax to H-2ax, H-6ax
H/C-5[Data not available][Data not available]H-5 to C-3, C-4, C-6H-5ax to H-3ax
H/C-6[Data not available][Data not available]H-6 to C-2, C-5, C=OH-6ax to H-2ax, H-4ax
Boc-C(CH₃)₃[Data not available][Data not available]Boc-H to Boc-C=O, Boc-Cq-
Boc-C=O-[Data not available]--
Note: Specific chemical shift and correlation data for this compound are not readily available in the searched literature. The table represents expected correlations based on general principles of 2D NMR spectroscopy on similar structures.
Analysis of Coupling Constants and Chemical Shifts for Conformational Preferences

The piperidine ring in this compound* is expected to adopt a chair conformation to minimize steric strain. In this conformation, the substituents can occupy either axial or equatorial positions. The large Boc group is strongly biased towards the equatorial position to avoid steric clashes. The conformational preference of the smaller fluoro and hydroxyl groups is more complex, governed by a balance of steric and stereoelectronic effects, such as hyperconjugation and dipole-dipole interactions. researchgate.net

The analysis of ³JHH values from the ¹H NMR spectrum is particularly informative. A large coupling constant (typically 8-13 Hz) between two vicinal protons indicates a dihedral angle of approximately 180°, which is characteristic of a trans-diaxial relationship. libretexts.org Conversely, smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. libretexts.org By measuring the coupling constants between H-3, H-4, and their neighboring protons, the axial or equatorial orientation of these protons, and thus the orientation of the fluoro and hydroxyl substituents, can be determined.

For example, if the hydroxyl group at C-3 and the fluorine atom at C-4 are both in equatorial positions, then H-3 and H-4 would be axial. This would result in a large ³JH3-H4 coupling constant. The presence of the electronegative fluorine atom also influences the chemical shifts of nearby protons and carbons, providing further clues about its spatial orientation. Computational studies on fluorinated piperidines have shown that solvation and solvent polarity play a significant role in their conformational behavior. nih.gov

Coupling (J) Typical Value (Hz) Inferred Dihedral Angle Conformational Implication
³Jax-ax8 - 13~180°trans-diaxial protons
³Jax-eq1 - 5~60°Axial and equatorial protons
³Jeq-eq1 - 5~60°trans or cis equatorial protons
²Jgem10 - 15~109°Geminal protons on a CH₂ group
Note: These are typical values for saturated six-membered rings and can be influenced by substituent electronegativity and ring puckering. libretexts.orgiastate.edu

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule and for studying intermolecular interactions like hydrogen bonding.

The IR spectrum of this compound* would be characterized by several key absorption bands:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group. The position and broadness of this band can provide information about the extent of hydrogen bonding.

C-H Stretch: Sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the piperidine ring and the Boc group.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ due to the carbonyl group of the Boc protecting group.

C-F Stretch: A strong band typically found in the 1000-1400 cm⁻¹ region, which can be diagnostic for the presence of the fluorine atom.

C-N Stretch: A moderate absorption in the fingerprint region, usually around 1020-1250 cm⁻¹.

In the solid state, intermolecular hydrogen bonding between the hydroxyl group of one molecule and the oxygen atoms (hydroxyl, carbonyl, or even the nitrogen of the piperidine ring) of a neighboring molecule is expected. This would lead to a broadening and a shift to lower frequency of the O-H stretching band compared to the gas phase or a dilute solution in a non-polar solvent. Studies on related hydroxypiperidines have utilized FT-IR and FT-Raman spectroscopy, in conjunction with theoretical calculations, to assign the vibrational modes and analyze hydrogen bonding. nih.gov

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
O-HStretch3200 - 3600Broad due to hydrogen bonding
C-H (alkane)Stretch2850 - 3000Sharp peaks
C=O (carbamate)Stretch1680 - 1700Strong, sharp absorption
C-FStretch1000 - 1400Strong absorption
C-OStretch1050 - 1150Moderate absorption
C-NStretch1020 - 1250Moderate absorption
Note: These are approximate ranges and the exact positions of the bands can be influenced by the molecular environment and intermolecular interactions. nih.govnih.gov

Solid-State Structural Characterization

While solution-state techniques provide information about the dynamic conformational preferences of a molecule, solid-state analysis offers a static picture of a single, low-energy conformation.

Single-Crystal X-ray Diffraction for Absolute and Relative Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms (except hydrogen, which are often inferred) can be determined.

For this compound*, a successful X-ray crystallographic analysis would unequivocally confirm:

The trans relationship between the fluorine and hydroxyl groups.

The chair conformation of the piperidine ring in the solid state.

The precise bond lengths, bond angles, and torsion angles within the molecule.

The absolute configuration of the chiral centers if a suitable chiral starting material was used or if anomalous dispersion methods are employed.

While a crystal structure for the exact trans isomer was not found in the surveyed literature, a structure for a related cis isomer, (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine, has been reported. nih.gov This provides valuable comparative data on bond lengths and angles in a similar chemical environment. X-ray diffraction has been used extensively to confirm the structures of various substituted piperidines. researchgate.net

Crystal System Space Group Unit Cell Parameters Key Bond Lengths (Å) **Key Bond Angles (°) **
[Data not available][Data not available][Data not available]C3-O, C4-F, C-N, C=OC2-C3-C4, C3-C4-C5
Note: Specific crystallographic data for this compound is not available in the searched literature. This table is a template for the type of data that would be obtained from a single-crystal X-ray diffraction study.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is determined by a variety of intermolecular forces. In the case of this compound*, these interactions are expected to include:

Hydrogen Bonding: This is likely the most significant intermolecular interaction, with the hydroxyl group acting as a hydrogen bond donor to an acceptor atom on a neighboring molecule. The acceptor could be the oxygen of another hydroxyl group, the carbonyl oxygen of the Boc group, or possibly the fluorine atom, although C-F···H hydrogen bonds are generally weak. acs.org The result is often the formation of chains or more complex networks of molecules. ed.ac.uk

Van der Waals Forces: These are ubiquitous, non-specific attractive forces that contribute to the cohesion of the crystal lattice. The bulky, non-polar tert-butyl group of the Boc moiety will primarily interact through these forces.

The analysis of crystal packing provides insights into how molecular recognition occurs in the solid state and can influence physical properties such as melting point and solubility. The study of intermolecular interactions is crucial in understanding the properties of solid-state materials. chimia.ch

Advanced Analytical Methodologies for Characterization

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatography is fundamental to separating the target compound from impurities and resolving its enantiomers.

Chiral HPLC is the gold-standard technique for determining the enantiomeric excess (e.e.) of chiral compounds like trans-1-Boc-4-fluoro-3-hydroxypiperidine. The separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Research Findings: While specific application notes for this exact molecule are proprietary, methodology can be extrapolated from the analysis of structurally similar piperidine (B6355638) derivatives. nih.gov For instance, the analysis of related chiral piperidines has been successfully achieved using polysaccharide-based chiral columns, such as those coated with derivatives of cellulose (B213188) or amylose. nih.govsigmaaldrich.com A pre-column derivatization step is sometimes employed for compounds lacking a strong chromophore to enhance UV detection. nih.gov A successful separation would yield two distinct peaks, with the area of each peak corresponding to the relative amount of each enantiomer. The enantiomeric excess is then calculated from these peak areas. A resolution factor (Rs) greater than 1.5 between the two enantiomer peaks is typically desired for accurate quantification.

Below is a representative, hypothetical Chiral HPLC method suitable for analyzing the enantiomeric purity of this compound.

Parameter Condition
ColumnChiralpak® AD-H or similar amylose-based CSP
Mobile PhaseIsocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temperature25 °C
Injection Volume10 µL

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. For this compound, GC analysis can detect and quantify volatile impurities. Due to the presence of a polar hydroxyl group, derivatization (e.g., silylation) may be required to increase volatility and prevent peak tailing.

Research Findings: GC-based methods are standard for analyzing piperidine and piperazine (B1678402) derivatives in various matrices. unodc.org A common approach involves using a low-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase. unodc.org The instrument separates compounds based on their boiling points and interactions with the stationary phase. A Flame Ionization Detector (FID) is typically used for quantification due to its broad applicability to organic compounds, while a Mass Spectrometer (MS) detector provides structural information for impurity identification. unodc.orgnih.gov

A typical GC method for purity analysis is outlined below.

Parameter Condition
Column5% Phenyl / 95% Methylpolysiloxane (e.g., DB-5 or HP-5), 30 m x 0.25 mm ID, 0.25 µm film
Carrier GasHelium at a constant flow of 1.1 mL/min
Injector Temperature250 °C
Oven ProgramInitial 100 °C, ramp to 290 °C at 10 °C/min, hold for 10 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature290 °C

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), which can be used to determine the elemental formula of a molecule. For this compound (Formula: C₁₀H₁₈FNO₃), the calculated monoisotopic mass is 219.12707 Da. nih.gov An HRMS experiment should yield a measured mass that matches this theoretical value to within a few parts per million (ppm), providing unambiguous confirmation of the compound's elemental composition.

ESI is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In positive ion mode, the molecule readily forms a protonated species [M+H]⁺.

Research Findings: The analysis would be expected to show a prominent ion at an m/z corresponding to the protonated molecule. For this compound, this primary ion would be observed at m/z 220.1343, corresponding to the formula [C₁₀H₁₉FNO₃]⁺. Further fragmentation (MS/MS) can be induced to confirm the structure. Common fragmentation pathways for Boc-protected amines include the loss of the entire Boc group (100.0528 u) or the loss of isobutylene (B52900) (56.0626 u) to yield characteristic fragment ions.

Table 1: Expected ESI-MS Data for this compound
Ion Species Formula Calculated m/z Designation
[M+H]⁺[C₁₀H₁₉FNO₃]⁺220.1343Protonated Molecule
[M+Na]⁺[C₁₀H₁₈FNNaO₃]⁺242.1163Sodium Adduct
[M-C₄H₈+H]⁺[C₆H₁₁FNO₃]⁺164.0717Fragment from loss of isobutylene

Polarimetry for Optical Rotation Measurement

Polarimetry is a technique used to measure the rotation of plane-polarized light as it passes through a solution of a chiral compound. This physical property, known as optical rotation, is unique to each enantiomer. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise by an equal magnitude.

Research Findings: The specific rotation, [α], is a standardized value calculated from the observed rotation. For an enantiomerically pure sample of this compound, a non-zero value of specific rotation would be expected. A racemic mixture, containing equal amounts of both enantiomers, will have an optical rotation of zero. While the exact value for the title compound is not publicly documented, data for a structurally related compound, (S)-1-Boc-3-hydroxypiperidine, shows a specific rotation of [α]22/D +10.0° (c = 1 in chloroform), demonstrating the utility of this technique. sigmaaldrich.com The measurement confirms the presence of a single enantiomer and can be used to help determine the absolute configuration.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The synthesis of fluorinated piperidines has historically been a challenging endeavor. sciencedaily.com However, recent breakthroughs are paving the way for more practical and scalable production methods, with a strong emphasis on sustainability.

The principles of green chemistry are increasingly being applied to the synthesis of piperidine (B6355638) derivatives to reduce environmental impact and improve efficiency. nih.govresearchgate.net Research in this area aims to replace hazardous reagents and solvents, minimize waste, and lower energy consumption. One promising approach involves the use of biocatalysis, such as the synthesis of 2-aminomethylpiperidine from the bio-renewable starting material 2,5-bis(aminomethyl)furan (B21128) using a Pt/γ-Al2O3 catalyst in an aqueous solution. rsc.org Another strategy focuses on developing alternatives to reagents like piperidine in solid-phase peptide synthesis (SPPS), with compounds such as 3-(diethylamino)propylamine (B94944) (DEAPA) showing promise in minimizing side product formation. rsc.org These methodologies, while not directly applied to trans-1-Boc-4-fluoro-3-hydroxypiperidine yet, offer a clear roadmap for developing greener syntheses for this and related fluorinated heterocycles. The development of heterogeneous cobalt catalysts based on titanium nanoparticles for pyridine (B92270) hydrogenation in water also represents a significant step towards acid-free and more sustainable piperidine synthesis. nih.gov

Recent advances have focused on the dearomatization-hydrogenation of readily available fluoropyridines. A rhodium-catalyzed process enables the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines from their corresponding pyridine precursors. nih.gov Following this, a more robust palladium-catalyzed hydrogenation method was developed, which is effective for a broader range of substrates and is less sensitive to air and moisture. nih.govacs.org These methods represent a significant improvement over traditional multi-step syntheses that often require pre-functionalized and stereochemically defined precursors. nih.gov

Table 1: Comparison of Modern Synthetic Routes to Fluorinated Piperidines

Method Catalyst Key Features Advantages Limitations Citation
Dearomatization-Hydrogenation Rhodium(I) complex with pinacol (B44631) borane One-pot process, highly diastereoselective for all-cis products. Access to previously difficult-to-make (multi)fluorinated piperidines. Moisture sensitive; limited substrate scope (e.g., hydroxy, aryl groups not tolerated). nih.govnih.govnih.gov
Heterogeneous Hydrogenation Palladium on carbon (Pd/C) Robust and simple protocol using a common heterogeneous catalyst. Tolerant of air and moisture; broader substrate scope than the rhodium method. Unprotected piperidines can be volatile, requiring in situ protection. nih.govacs.org

Continuous flow chemistry offers significant advantages for the production of fine chemicals and pharmaceuticals, including enhanced safety, better process control, and easier scalability. nih.gov This technology is particularly well-suited for reactions that are hazardous or difficult to control in batch mode. The application of continuous flow to the synthesis of piperidines and their precursors is an emerging area of research. For instance, a continuous-flow method for the oxidation of alcohols to carboxylic acids using a platinum catalyst has been reported, demonstrating excellent stability and high yields with water as the only byproduct. rsc.org While current applications in the synthesis of marine drugs or peptides focus on aspects like microwave-assisted coupling or reducing the excess of amino acids, these principles are directly transferable. nih.govnih.gov The development of a continuous flow process for the fluorination and hydroxylation steps in the synthesis of this compound could lead to a more efficient, safer, and scalable manufacturing process.

Exploration of New Derivatization Strategies

To fully exploit the potential of the this compound scaffold, researchers are exploring novel methods to selectively modify its structure. These strategies allow for the creation of diverse molecular libraries for drug discovery.

Achieving site-selective functionalization of the piperidine ring is a key challenge due to the similar reactivity of its C-H bonds. researchgate.net Recent research has shown that the choice of catalyst and nitrogen-protecting group can effectively control the position of functionalization. nih.govnih.gov For example, rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, or C4 positions of the piperidine ring. nih.govnih.govresearchgate.net The functionalization at the C2 position can be achieved using an N-Boc protecting group with a specific rhodium catalyst (Rh2(R-TCPTAD)4), while switching to an N-brosyl group and a different catalyst (Rh2(R-TPPTTL)4) also directs to the C2 position with high diastereoselectivity. nih.govnih.gov Functionalization at the C4 position has been accomplished using N-α-oxoarylacetyl-piperidines in combination with yet another rhodium catalyst. nih.govnih.govresearchgate.net The C3 position, being electronically deactivated, has been functionalized indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening. nih.govnih.gov

Table 2: Catalyst and Protecting Group Control of Site-Selectivity in Piperidine Functionalization

Target Position N-Protecting Group Catalyst Method Citation
C2 N-Boc Rh2(R-TCPTAD)4 C-H Insertion nih.govnih.gov
C2 N-Brosyl (Bs) Rh2(R-TPPTTL)4 C-H Insertion nih.govnih.gov
C4 N-α-oxoarylacetyl Rh2(S-2-Cl-5-BrTPCP)4 C-H Insertion nih.govnih.govresearchgate.net

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules, such as drug candidates or natural products, at a late point in their synthesis. rsc.org This approach accelerates the generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. rsc.org For heterocyclic compounds, methods involving photoredox catalysis or hypervalent iodine(III) reagents are particularly promising. rsc.orgnih.gov Photoredox catalysis, using visible light, enables the direct introduction of small alkyl groups into heterocycles under mild conditions. nih.govchem-station.com Similarly, hypervalent iodine(III) reagents can mediate a wide range of transformations on heterocycles with high functional group tolerance. rsc.org Another emerging technique is the late-stage saturation of aromatic and heteroaromatic drugs using rhodium-catalyzed hydrogenation, which can convert flat, sp2-rich molecules into more three-dimensional, sp3-rich saturated structures, potentially improving their pharmacological properties. nih.gov Applying these LSF methods to derivatives of this compound could rapidly generate novel compounds with tailored properties.

Computational Design for Tailored Properties

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of molecules with specific biological activities and properties.

Comprehensive computational studies, including Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and molecular dynamics simulations, are being used to design and evaluate novel piperidine-based compounds. nih.govelsevierpure.com In one study, a QSAR model was developed for piperidine-based chromen-2-one derivatives, identifying key molecular descriptors that influence their inhibitory activity against enzymes relevant to Alzheimer's disease. nih.govelsevierpure.com This model was then used to design 83 new derivatives with predicted enhanced potency. nih.govelsevierpure.com Similarly, fragment-based QSAR and molecular dynamics simulations have been employed to identify novel piperidine derivatives as potential inhibitors of the p53-HDM2 interaction in cancer therapy. researchgate.net

Molecular docking studies are also crucial for understanding how piperidine-based ligands interact with their target proteins. nih.gov By simulating the binding mode of a compound within the active site of a receptor, such as the sigma-1 receptor (S1R), researchers can identify key amino acid residues involved in the interaction. nih.gov This information is invaluable for the structure-based optimization of lead compounds. nih.gov These computational approaches can be directly applied to this compound derivatives to predict their binding affinity to various biological targets, guiding synthetic efforts toward molecules with the highest potential for therapeutic efficacy.

Table 3: Computational Tools in the Design of Piperidine Derivatives

Computational Method Application Purpose Citation
2D-QSAR Predicting biological activity based on molecular descriptors. Guide the design of new derivatives with improved potency. nih.govelsevierpure.com
Molecular Docking Simulating the binding of a ligand to a protein's active site. Predict binding affinity and identify key interactions for lead optimization. nih.govresearchgate.netnih.gov
Molecular Dynamics (MD) Simulations Simulating the movement and interaction of atoms and molecules over time. Validate docking results and analyze the stability of ligand-protein complexes. nih.govelsevierpure.comresearchgate.net

De Novo Design of Analogues with Enhanced Stereoselectivity

The de novo design of novel molecules, particularly those with therapeutic potential, represents a significant frontier in chemical and pharmaceutical science. rsc.orgnih.gov For piperidine-based structures, the focus is on creating analogues with precisely controlled three-dimensional arrangements (stereoisomers), as the specific orientation of atoms can dramatically impact biological activity.

Recent breakthroughs have provided new, simplified methods for producing fluorinated piperidines, which were historically difficult to synthesize. sciencedaily.com A key strategy involves a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process applied to fluoropyridine precursors. nih.govnih.gov This technique is highly effective for creating a variety of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov The process first removes the aromaticity of the starting fluoropyridine, making a subsequent hydrogenation step possible, where hydrogen atoms are added specifically to one side of the ring. sciencedaily.com This method results in non-planar structures that are crucial for forming complex three-dimensional molecules valuable in pharmaceutical research. sciencedaily.com Further refinement of these methods, including palladium-catalyzed hydrogenation, has expanded the range of accessible fluorinated piperidines, demonstrating robustness even in the presence of air and moisture and yielding products with high diastereoselectivity. nih.govacs.org Future work will likely focus on adapting these strategies to generate an even wider array of stereochemically defined analogues of this compound, providing chemists with a rich toolkit for drug development.

Predictive Modeling of Reactivity and Conformational Dynamics

Understanding the conformational behavior of the fluorinated piperidine ring is critical for designing effective drug candidates. nih.govhuji.ac.il The orientation of the fluorine atom—whether it is in an axial (pointing up or down) or equatorial (pointing to the side) position—is governed by a complex interplay of different forces. nih.gov Computational investigations, particularly using Density Functional Theory (DFT), combined with experimental NMR spectroscopy, have become essential tools for predicting these dynamics. nih.govd-nb.info

Research has codified new design principles for these conformationally rigid scaffolds. nih.govhuji.ac.il The conformational preference is influenced by several factors:

Charge-dipole interactions: Electrostatic interactions between the fluorine atom and other charged parts of the molecule. d-nb.inforesearchgate.net

Hyperconjugation: Delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can stabilize certain conformations. d-nb.inforesearchgate.net

Steric repulsion: Physical clashes between atoms that destabilize more crowded arrangements. d-nb.inforesearchgate.net

Solvation and Solvent Polarity: The surrounding solvent can play a major role. For instance, studies on Boc-protected 3,5-difluoropiperidine (B12995073) showed that increasing solvent polarity from chloroform (B151607) to DMSO could invert the conformational preference, favoring an axial fluorine orientation. d-nb.info

By modeling these forces, researchers can predict how modifications to the piperidine scaffold will affect its 3D structure. nih.gov This predictive power is crucial for fine-tuning the shape of a lead compound to optimize its binding to a biological target and improve its therapeutic potential. nih.gov

Table 1: Factors Influencing Conformational Preferences in Fluorinated Piperidines

Influencing Factor Description Scientific Context
Charge-Dipole Interactions Electrostatic forces between the polar C-F bond and other charged or polar groups within the molecule. A primary driver stabilizing specific conformers, particularly in relation to the nitrogen atom and other substituents. researchgate.net
Hyperconjugation Electronic delocalization that can stabilize specific geometric arrangements of the atoms. Contributes to the overall energetic preference for one conformer over another. d-nb.inforesearchgate.net
Solvent Polarity The polarity of the solvent can significantly alter the conformational equilibrium. In polar solutions, the dipole moment can be manipulated to favor specific orientations of the fluorine atoms. nih.govd-nb.info
Steric Factors Repulsive forces between atoms that are too close in space, leading to destabilization. A classic conformational determinant that prevents sterically hindered arrangements. nih.gov

Expansion into Novel Preclinical Therapeutic Areas

The fluorinated piperidine motif is an indispensable component in the design of pharmaceuticals and agrochemicals. nih.gov Its incorporation into drug candidates is a powerful strategy to enhance metabolic stability and modify physicochemical properties like basicity (pKa), which can influence factors such as target affinity and reduced cardiac toxicity. d-nb.info The ability to create conformationally defined building blocks makes this scaffold highly attractive for exploring new therapeutic applications. acs.org

Exploration of New Biological Targets and Pathways

The strategic placement of fluorine on the piperidine ring can modulate a molecule's properties in ways that make it suitable for novel biological targets. A key example is seen in the development of kinesin spindle protein (KSP) inhibitors. nih.gov For the inhibitor MK-0731, the orientation of the fluorine atom on the piperidine ring directly affected the molecule's basicity. nih.gov The more basic isomer, with an axial fluorine, was ultimately selected for clinical evaluation, demonstrating how subtle stereochemical changes can fine-tune a compound's properties for a specific biological pathway. nih.gov Future research will involve using libraries of diverse fluorinated piperidines to probe other enzyme systems and cellular pathways, seeking new targets where the unique electronic and conformational features of the scaffold can provide a therapeutic advantage.

Rational Design of Ligands Utilizing the Piperidine Scaffold

Rational ligand design involves using the structural and conformational knowledge of a scaffold like this compound to create molecules that bind effectively to a chosen biological target. By understanding the forces that control the piperidine ring's conformation, chemists can design analogues where the key functional groups (like the hydroxyl and fluoro groups) are held in an optimal orientation for target engagement. nih.govd-nb.info

The development of synthetic methods that provide precise stereochemical control is crucial for this process. acs.org For example, strategies that yield highly enantioenriched fluorinated piperidines allow for the creation of specific isomers needed to interact with chiral biological targets like enzymes and receptors. acs.org This rational approach moves beyond random screening, allowing for the deliberate design of potent and selective ligands for a wide range of therapeutic areas, from oncology, as seen with intermediates for the drug ibrutinib, to other areas of medicinal chemistry. mdpi.com

Integration with Advanced High-Throughput Screening Platforms

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to test hundreds of thousands of chemical compounds against biological targets in a short time. nih.govox.ac.uk This process allows researchers to quickly identify "hits"—compounds that show activity and warrant further investigation. ox.ac.uk

Building blocks like this compound are ideal starting points for creating the large and diverse compound libraries necessary for HTS campaigns. nih.gov These libraries are often arrayed in micro-well plates (e.g., 96, 384, or 1536 wells) and screened for their ability to modulate the function of a specific target, such as an enzyme or a receptor. nih.govdovepress.com

The integration with HTS involves several key aspects:

Library Synthesis: Synthesizing a large collection of analogues based on the fluorinated piperidine scaffold to probe a wide area of chemical diversity.

Assay Miniaturization: The development of robust synthetic methods allows for the creation of these compounds on a scale suitable for miniaturized HTS assays, which reduces costs and the amount of compound needed. nih.govox.ac.uk

Automated Screening: The use of robotic liquid handlers and automated plate readers enables the rapid testing of these libraries. ox.ac.uk Detection methods commonly used include fluorescence, luminescence, and absorbance to measure the compound's effect in a given assay. nih.gov

By integrating structurally novel and stereochemically defined fluorinated piperidines into HTS platforms, researchers can efficiently explore new biological targets and identify promising lead compounds for the development of next-generation therapeutics. nih.govox.ac.uk

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(S)-N-Boc-3-hydroxypiperidine
Boc-protected 3,5-difluoropiperidine
Ibrutinib
MK-0731
Pinacol borane
Cbz-protected 42
2-Phenylacetamide-substituted piperidine 31
Amide-substituted fluorinated piperidines 25-30
β-amino acid 23
tetrahydropyridine γ-amino acid 24
YMSA-0998
YMSA-0990
YMSA-0366
KUMB-0002
YMSA-0448
YMSA-0381
difluororumenic ester

Q & A

Basic: What are the standard synthetic protocols for preparing trans-1-Boc-4-fluoro-3-hydroxypiperidine?

Methodological Answer:
The synthesis typically involves multi-step functionalization of a piperidine scaffold. A common approach includes:

Fluorination and Hydroxylation: Selective introduction of fluorine and hydroxyl groups at positions 4 and 3, respectively, using reagents like Selectfluor® or DAST for fluorination, followed by epoxidation and hydrolysis for hydroxylation .

Boc Protection: tert-Butoxycarbonyl (Boc) protection of the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or TEA .

Stereochemical Control: Trans-configuration is achieved via stereoselective reduction (e.g., NaBH₄ with chiral catalysts) or resolution using chiral chromatography .

Key Validation: Confirm stereochemistry via NOESY NMR or X-ray crystallography. Purity is assessed by HPLC (>98%) and elemental analysis (e.g., C: 65.66% theoretical vs. 65.53% observed) .

Advanced: How can researchers resolve discrepancies in elemental analysis data for this compound batches?

Methodological Answer:
Discrepancies (e.g., C: 65.66% theoretical vs. 65.40% observed) may arise from residual solvents, hydration, or incomplete Boc protection. Mitigation strategies include:

Purification: Recrystallization in non-polar solvents (hexane/EtOAc) or column chromatography to remove impurities .

Cross-Validation: Use complementary techniques like HRMS for molecular mass confirmation and ¹⁹F NMR to verify fluorine incorporation .

Thermogravimetric Analysis (TGA): Detect residual solvents or moisture contributing to mass deviations .

Case Study: In one synthesis, residual DMF (detected via GC-MS) caused a 0.26% carbon deficit. Repurification restored alignment with theoretical values .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .

Ventilation: Use fume hoods to prevent inhalation of airborne particles (STOT SE 3, H335) .

Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

First Aid: For eye exposure, rinse with water for 15+ minutes and seek medical attention. For ingestion, do not induce vomiting; administer activated charcoal .

Advanced: How does the stereochemistry of this compound influence its reactivity in downstream modifications?

Methodological Answer:
The trans-configuration imposes spatial constraints that affect nucleophilic substitution and hydrogen bonding:

Nucleophilic Fluorine: The axial fluorine (trans to hydroxyl) exhibits lower reactivity in SN2 reactions compared to cis-isomers, requiring harsher conditions (e.g., KF/18-crown-6 in DMF) .

Hydrogen Bonding: The hydroxyl group participates in intramolecular H-bonding with the Boc carbonyl, stabilizing intermediates during acylations or sulfonations .

Pharmacological Relevance: In opioid precursor syntheses, the trans-configuration enhances binding to μ-opioid receptors compared to cis-analogs .

Experimental Design: Compare reaction rates of trans- vs. cis-isomers under identical conditions using kinetic HPLC monitoring .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

NMR Spectroscopy:

  • ¹H/¹³C NMR: Assign peaks for Boc (δ ~1.4 ppm for tert-butyl), hydroxyl (δ ~3.2 ppm), and fluorine-coupled protons (²JHF splitting) .
  • ¹⁹F NMR: Confirm fluorine presence (δ ~-180 ppm for C-F) .

Chiral HPLC: Verify enantiopurity using columns like Chiralpak AD-H with hexane/iPrOH mobile phase .

Elemental Analysis: Validate C/H/N/F percentages against theoretical values (e.g., C: 65.66%, F: 5.82%) .

Data Interpretation Tip: Use DEPT-135 NMR to distinguish CH₂ and CH₃ groups in the piperidine ring .

Advanced: How can researchers optimize the Boc deprotection step without degrading the piperidine core?

Methodological Answer:
Boc removal under acidic conditions risks fluorohydrin formation or ring-opening. Optimization strategies:

Mild Acids: Use TFA in DCM (0°C, 2 hr) instead of HCl/dioxane to minimize side reactions .

Scavengers: Add triethylsilane (TES) to quench carbocation intermediates .

Monitoring: Track deprotection via TLC (Rf shift) or in situ IR (disappearance of Boc carbonyl peak at ~1750 cm⁻¹) .

Case Study: Prolonged exposure to HCl/dioxane (24 hr) led to 15% fluorohydrin byproduct; switching to TFA/TES reduced this to <2% .

Basic: What are the primary research applications of this compound?

Methodological Answer:

Pharmaceutical Intermediates: Used in opioid analogs (e.g., 4-anilinopiperidines) and serotonin modulators (e.g., 5-HT receptor ligands) .

Stereochemical Probes: Study conformational effects on receptor binding in medicinal chemistry .

Fluorine Tags: ¹⁹F NMR-active probes for tracking metabolic stability in vivo .

Example: The compound’s hydroxyl and fluorine groups enable regioselective functionalization for SAR studies of CNS-targeting drugs .

Advanced: How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

DFT Calculations: Predict nucleophilic/electrophilic sites using HOMO/LUMO maps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) .

Molecular Dynamics (MD): Simulate Boc deprotection pathways in solvated systems to identify kinetic bottlenecks .

Docking Studies: Model interactions with biological targets (e.g., opioid receptors) to guide functionalization strategies .

Validation: Compare computed ¹⁹F NMR shifts with experimental data (MAE < 2 ppm) to refine force fields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.